molecular formula C25H35ClN2O2 B14347181 2-(4-Phenyl-1-piperazinyl)ethyl 2-(4-isobutylphenyl)propionate hydrochloride CAS No. 98207-11-5

2-(4-Phenyl-1-piperazinyl)ethyl 2-(4-isobutylphenyl)propionate hydrochloride

Cat. No.: B14347181
CAS No.: 98207-11-5
M. Wt: 431.0 g/mol
InChI Key: KOQWLTGLLFUYRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Phenyl-1-piperazinyl)ethyl 2-(4-isobutylphenyl)propionate hydrochloride is a complex organic compound with a molecular formula of C25H35ClN2O2. This compound is known for its unique chemical structure, which includes a piperazine ring and a phenyl group, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Phenyl-1-piperazinyl)ethyl 2-(4-isobutylphenyl)propionate hydrochloride typically involves the reaction of 4-phenylpiperazine with 2-(4-isobutylphenyl)propionic acid. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the phenyl group.

    Reduction: Reduction reactions may target the piperazine ring, leading to the formation of various reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reagents like N-bromosuccinimide (NBS) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction can produce various amines.

Scientific Research Applications

2-(4-Phenyl-1-piperazinyl)ethyl 2-(4-isobutylphenyl)propionate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Phenyl-1-piperazinyl)ethyl 2-(4-isobutylphenyl)propionate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Ibuprofen Ethyl Ester: Ethyl 2-(4-isobutylphenyl)propionate, a related compound with similar structural features.

    Lobuprofen Hydrochloride: Another compound with a piperazine ring and phenyl group.

Uniqueness

2-(4-Phenyl-1-piperazinyl)ethyl 2-(4-isobutylphenyl)propionate hydrochloride is unique due to its specific combination of a piperazine ring and a phenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

98207-11-5

Molecular Formula

C25H35ClN2O2

Molecular Weight

431.0 g/mol

IUPAC Name

2-(4-phenylpiperazin-1-yl)ethyl 2-[4-(2-methylpropyl)phenyl]propanoate;hydrochloride

InChI

InChI=1S/C25H34N2O2.ClH/c1-20(2)19-22-9-11-23(12-10-22)21(3)25(28)29-18-17-26-13-15-27(16-14-26)24-7-5-4-6-8-24;/h4-12,20-21H,13-19H2,1-3H3;1H

InChI Key

KOQWLTGLLFUYRJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)OCCN2CCN(CC2)C3=CC=CC=C3.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.